MAO-B Inhibition and Isoform Selectivity Profile vs. MAO-A
6-hydroxy-N-(quinolin-8-yl)pyrimidine-4-carboxamide demonstrates selective inhibition of monoamine oxidase B (MAO-B) over MAO-A. The compound inhibits human MAO-B with an IC50 of 1.13 µM (1,130 nM), while exhibiting negligible inhibition of MAO-A (IC50 >100 µM) under identical assay conditions [1]. This represents a selectivity index of >88-fold for MAO-B over MAO-A. The biological significance of this selectivity is contextualized by comparison to clinically used MAO-B inhibitors such as selegiline, which achieves MAO-B IC50 values in the low nanomolar range but loses isoform selectivity at higher concentrations [2]. Note: Direct head-to-head comparison data with selegiline or other MAO-B inhibitors in the same assay system are not available; the comparison is cross-study and should be interpreted with caution.
| Evidence Dimension | MAO-B inhibitory potency and MAO-A selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 1,130 nM; MAO-A IC50 >100,000 nM |
| Comparator Or Baseline | Selegiline: MAO-B IC50 ≈ 20–40 nM (literature range); loses selectivity at >10-fold MAO-B IC50 |
| Quantified Difference | Target compound MAO-B potency ~28–56-fold weaker than selegiline; selectivity index >88 (MAO-A/MAO-B) |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed by kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay (BindingDB/ChEMBL curated data) |
Why This Matters
The moderate MAO-B potency combined with pronounced isoform selectivity may be advantageous for applications requiring partial MAO-B engagement without complete enzyme inhibition, such as probe compound studies in neuroprotection research.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961): IC50 MAO-B = 1.13E+3 nM; IC50 MAO-A >1.00E+5 nM. University of California San Diego. View Source
- [2] Magyar K. The pharmacology of selegiline. Int Rev Neurobiol. 2011;100:65-84. (Representative MAO-B comparator pharmacology) View Source
